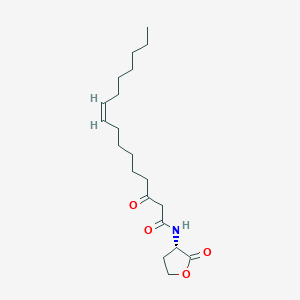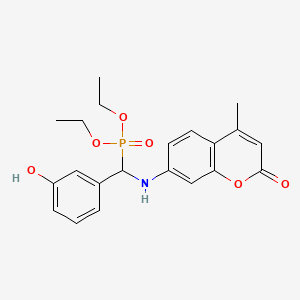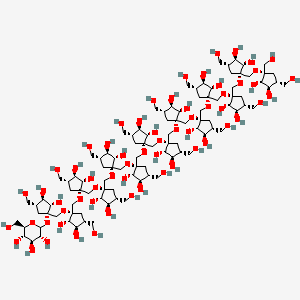
Fitc-C6-devd-fmk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fitc-C6-devd-fmk is a fluorescently labeled caspase-3 inhibitor used primarily for detecting active caspase-3 in mammalian cells undergoing apoptosis. Caspase-3 is a proteolytic enzyme that plays a crucial role in the process of programmed cell death, or apoptosis. The compound is cell-permeable, non-toxic, and irreversibly binds to activated caspase-3, making it a valuable tool in apoptosis research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fitc-C6-devd-fmk is synthesized by conjugating a fluorescent label, fluorescein isothiocyanate (FITC), to a peptide sequence, Asp-Glu-Val-Asp (DEVD), which is specific for caspase-3. The synthesis involves the following steps:
Peptide Synthesis: The DEVD peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Conjugation: The peptide is then conjugated to FITC through a thiourea linkage, forming the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale conjugation reactors for the FITC labeling. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
Fitc-C6-devd-fmk primarily undergoes binding reactions with active caspase-3. The compound does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its specific design for biological applications .
Common Reagents and Conditions
Reagents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for biological assays.
Conditions: The compound is typically used in cell culture conditions at 37°C with 5% CO2
Major Products
The major product of the reaction between this compound and active caspase-3 is a fluorescently labeled caspase-3 complex, which can be detected using flow cytometry or fluorescence microscopy .
Wissenschaftliche Forschungsanwendungen
Fitc-C6-devd-fmk has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the kinetics of caspase-3 activity.
Biology: Employed in apoptosis assays to quantify the number of apoptotic cells in a sample.
Medicine: Utilized in cancer research to screen for potential caspase-3 inhibitors.
Industry: Applied in the development of diagnostic kits for detecting apoptosis in clinical samples .
Wirkmechanismus
Fitc-C6-devd-fmk exerts its effects by irreversibly binding to the active site of caspase-3. The DEVD peptide sequence is recognized and cleaved by caspase-3, allowing the FITC label to covalently attach to the enzyme. This binding inhibits the proteolytic activity of caspase-3 and allows for its detection through fluorescence-based methods .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-DEVD-FMK: Another caspase-3 inhibitor with a similar peptide sequence but without the fluorescent label.
FITC-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, not just caspase-3
Uniqueness
Fitc-C6-devd-fmk is unique due to its specific targeting of caspase-3 and its fluorescent labeling, which allows for easy detection and quantification of apoptotic cells. This makes it a valuable tool in both basic research and clinical applications .
Eigenschaften
Molekularformel |
C46H51FN6O16S |
|---|---|
Molekulargewicht |
995.0 g/mol |
IUPAC-Name |
5-[[6-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C46H51FN6O16S/c1-22(2)41(44(66)52-31(19-38(60)61)33(56)21-47)53-42(64)30(13-14-37(58)59)51-43(65)32(20-39(62)63)50-36(57)6-4-3-5-15-48-46(70)49-23-7-10-26(29(16-23)45(67)68)40-27-11-8-24(54)17-34(27)69-35-18-25(55)9-12-28(35)40/h7-12,16-18,22,30-32,41,54H,3-6,13-15,19-21H2,1-2H3,(H,50,57)(H,51,65)(H,52,66)(H,53,64)(H,58,59)(H,60,61)(H,62,63)(H,67,68)(H2,48,49,70)/t30-,31-,32-,41-/m0/s1 |
InChI-Schlüssel |
WILVKHYULNRJOL-HAQCWMSVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
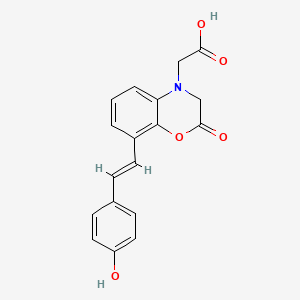
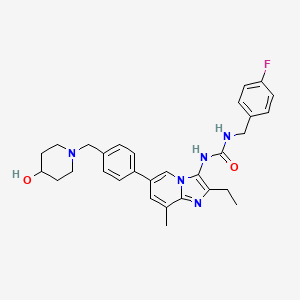
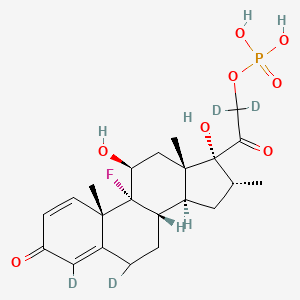
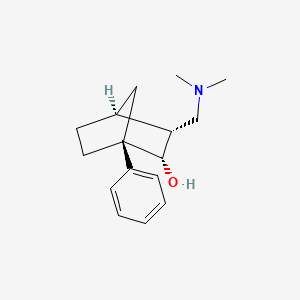
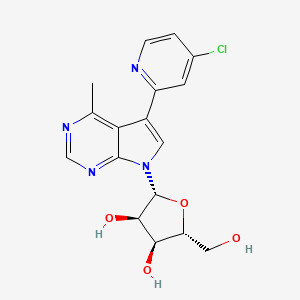
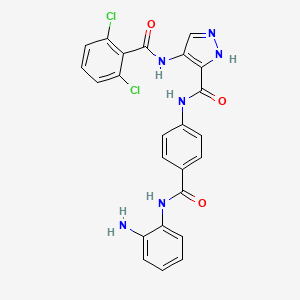

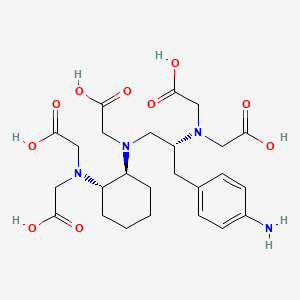
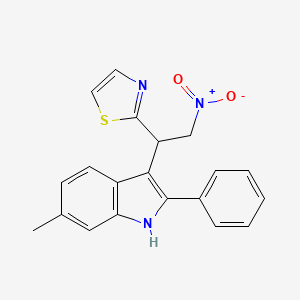
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
